molecular formula C9H10F2O3 B14057447 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene

Katalognummer: B14057447
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: UFDHLJAIHAWXGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis often begins with 1,3-dimethoxybenzene.

    Methoxylation: The methoxy groups are introduced using methanol in the presence of a strong acid catalyst like sulfuric acid.

    Fluoromethoxylation: The fluoromethoxy group can be introduced using fluoromethyl ethers under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure and temperature conditions.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of reduced aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes through its chemical interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the fluorine atoms and fluoromethoxy group, making it less reactive in certain chemical reactions.

    1,3-Dimethoxy-5-fluorobenzene: Contains only one fluorine atom, resulting in different chemical properties and reactivity.

    1,3-Dimethoxy-2-fluorobenzene: Similar structure but lacks the fluoromethoxy group, affecting its overall reactivity and applications.

Uniqueness

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene is unique due to the presence of both fluorine atoms and the fluoromethoxy group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C9H10F2O3

Molekulargewicht

204.17 g/mol

IUPAC-Name

2-fluoro-5-(fluoromethoxy)-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3

InChI-Schlüssel

UFDHLJAIHAWXGD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1F)OC)OCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.